molecular formula C18H16N2O4S B2514927 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate CAS No. 896307-09-8

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate

Cat. No.: B2514927
CAS No.: 896307-09-8
M. Wt: 356.4
InChI Key: ZGQYKDGTAZUJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of imidazole, pyran, and benzoate moieties, which contribute to its diverse chemical behavior and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the introduction of the thioether linkage. The pyran ring is then constructed through cyclization reactions, and finally, the benzoate group is attached via esterification. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions are carefully monitored and optimized for yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are essential to isolate the final product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted imidazole derivatives. These products can further undergo additional transformations, expanding the compound’s utility in synthetic chemistry .

Scientific Research Applications

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The thioether linkage and pyran ring contribute to the compound’s overall binding affinity and specificity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate apart is the combination of these functional groups in a single molecule, providing a unique platform for studying complex chemical and biological interactions. Its structural diversity allows for a wide range of modifications, making it a versatile compound in research and development .

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-12-3-5-13(6-4-12)17(22)24-16-10-23-14(9-15(16)21)11-25-18-19-7-8-20(18)2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQYKDGTAZUJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.